Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo[3,4-c]pyrrole scaffold. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a methoxy substituent at the trans-3a position. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol (calculated from structural data). The trans configuration of the methoxy group and the octahydropyrrolo framework confer unique stereochemical and electronic properties, making it valuable in medicinal chemistry as a precursor or intermediate for drug discovery .
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGCGIWMBEZRZ-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@]2(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diaminocarbonyl compound, followed by methoxylation and tert-butylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide (H2O2) and chromium-based oxidants. Reduction reactions may involve lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In the field of chemistry, tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: . Its ability to interact with biological macromolecules makes it a useful tool for probing biological pathways and mechanisms.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: : The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents, stereochemistry, and physical properties:
Structural and Functional Differences
- Substituent Effects: The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs like the dimethyl () or benzyl derivatives (). This impacts solubility in polar solvents like methanol or DMF.
- Stereochemical Impact :
- The trans-3a-methoxy configuration in the target compound reduces steric clash compared to cis-dimethyl analogs (), favoring specific crystal packing and stability .
- Cis vs. trans configurations influence diastereoselectivity in synthetic pathways. For example, cis-dimethyl derivatives require tailored catalysts for asymmetric synthesis .
Physical Properties
- Boiling Point and Density :
- pKa : The target compound’s pKa is 10.72±0.20 , reflecting the basicity of the pyrrolidine nitrogen, which is reduced in the 1-oxo analog (pKa ~8–9) due to electron withdrawal .
Biological Activity
Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a synthetic organic compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
- IUPAC Name : tert-butyl 3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- CAS Number : 2090176-69-3
The unique structure features a tert-butyl group and a methoxy group attached to the octahydropyrrolo core, which is pivotal for its biological activity.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
- Cellular Pathways : It may modulate apoptotic pathways and affect cellular proliferation rates. Studies have indicated that pyrrole derivatives can induce apoptosis in cancer cell lines through caspase activation .
Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. A study involving various pyrrole compounds demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) through mechanisms involving oxidative stress and apoptosis induction .
Antimicrobial Activity
Pyrrole derivatives have also been explored for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibiotic agent. A study highlighted the antibacterial activity of pyrrole derivatives, including enhanced activity against multidrug-resistant strains .
Antioxidant Effects
Antioxidant activity is another notable feature of this compound. Pyrrole derivatives have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of cancer therapy and neuroprotection .
Case Studies
-
Anticancer Activity Assessment :
- A series of synthesized pyrroles were evaluated for their cytotoxic effects using the resazurin assay. Results indicated a dose-dependent inhibition of cell viability in HepG2 cells with IC50 values in the low micromolar range .
- Docking studies confirmed the binding affinity of these compounds to target proteins involved in cancer progression.
- Antimicrobial Evaluation :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
